molecular formula C17H29Cl3N2O3 B5418843 N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5418843
M. Wt: 415.8 g/mol
InChI Key: DAODYCZBQZNNMB-UHFFFAOYSA-N
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Description

N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in the seeds of the Syrian rue plant (Peganum harmala). The compound has been used for centuries in traditional medicine practices, particularly in the Middle East and North Africa. Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Scientific Research Applications

Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a number of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Harmine hydrochloride has been studied for its potential use in the treatment of a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

Harmine hydrochloride acts as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, resulting in a number of pharmacological effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from oxidative stress and inflammation. Harmine hydrochloride has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

Harmine hydrochloride has a number of advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride has been well-studied and has a known mechanism of action, making it a useful tool for investigating the effects of MAO-A inhibition. However, there are also limitations to the use of this compound hydrochloride in lab experiments. The compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound hydrochloride has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological effects of this compound hydrochloride and its potential therapeutic applications.

Synthesis Methods

Harmine hydrochloride can be synthesized through a number of methods, including extraction from the seeds of the Peganum harmala plant or through chemical synthesis. The most common method of synthesis involves the reaction of N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride with hydrochloric acid, resulting in the formation of this compound hydrochloride.

properties

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O3.2ClH/c1-3-22-16-12-14(11-15(18)17(16)23-4-2)13-19-5-6-20-7-9-21-10-8-20;;/h11-12,19H,3-10,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAODYCZBQZNNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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